

A Researcher's Guide to Validating Western Blot Results: Glycine Stripping and Reprobing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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For researchers, scientists, and drug development professionals, Western blotting is an indispensable technique for the detection and quantification of specific proteins. The ability to strip a membrane of its primary and secondary antibodies and subsequently reprobe it for a different target protein offers significant advantages in terms of conserving precious samples, saving time, and reducing costs.[1][2][3] This guide provides a comprehensive comparison of Western blot stripping methods, with a focus on the widely used glycine-based stripping protocol, and offers detailed experimental procedures and validation strategies.

Comparison of Stripping Methods

The choice of stripping method depends on several factors, including the affinity of the primary antibody, the abundance of the target protein, and the type of membrane used.[2][3] A mild stripping method, such as the low-pH glycine buffer, is often the first choice as it is less likely to cause significant loss of the transferred proteins.[4][5][6] However, for high-affinity antibodies, a harsher stripping protocol may be necessary to ensure complete removal.[6]

It is crucial to note that quantitative comparisons of protein expression before and after membrane stripping are not recommended as some protein loss is inevitable with any stripping method.[7]

Feature	Mild Stripping (Glycine-based)	Harsh Stripping (Heat and Detergent)
Primary Mechanism	Low pH disrupts antibody-antigen interaction	Heat and detergents denature antibodies
Protein Retention	High	Medium to Low
Antibody Removal Efficiency	Effective for low to moderate affinity antibodies	Highly effective, even for high-affinity antibodies
Potential for Protein Loss	Minimal	Significant
Recommended Use	Initial stripping attempts, low-abundance proteins	High-affinity antibodies, when mild stripping fails
Reversibility	Potentially reversible denaturation of antibodies	Irreversible denaturation of antibodies

Experimental Protocols

Prior to any stripping procedure, it is essential to document the initial blotting results thoroughly. Polyvinylidene difluoride (PVDF) membranes are recommended for stripping and reprobing due to their higher protein retention capacity compared to nitrocellulose.[\[2\]](#)[\[3\]](#)

Mild Stripping Protocol (Glycine-based)

This method utilizes a low pH glycine solution to dissociate the antibody-antigen complex.[\[2\]](#)[\[4\]](#)

Stripping Buffer Recipe:

- 1.5% (w/v) Glycine
- 0.1% (w/v) SDS
- 1% (v/v) Tween 20
- Adjust pH to 2.2 with HCl
- Bring to final volume with deionized water

Protocol:

- Wash the membrane in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 5 minutes to remove residual chemiluminescent substrate.
- Incubate the membrane in the mild stripping buffer for 20-30 minutes at room temperature with gentle agitation.
- Discard the stripping buffer and wash the membrane twice with TBST for 10-15 minutes each.
- Proceed with the blocking step for reprobing.

Harsh Stripping Protocol (Heat and Detergent)

This method is more aggressive and should be used when mild stripping is ineffective.^[6]

Stripping Buffer Recipe:

- 62.5 mM Tris-HCl, pH 6.8
- 2% (w/v) SDS
- 100 mM β -mercaptoethanol

Protocol:

- In a fume hood, wash the membrane in TBST for 5 minutes.
- Incubate the membrane in the harsh stripping buffer for 30 minutes at 50-70°C with gentle agitation.
- Discard the stripping buffer and wash the membrane extensively with TBST (5-6 times for 10-15 minutes each) to completely remove the β -mercaptoethanol.
- Proceed with the blocking step for reprobing.

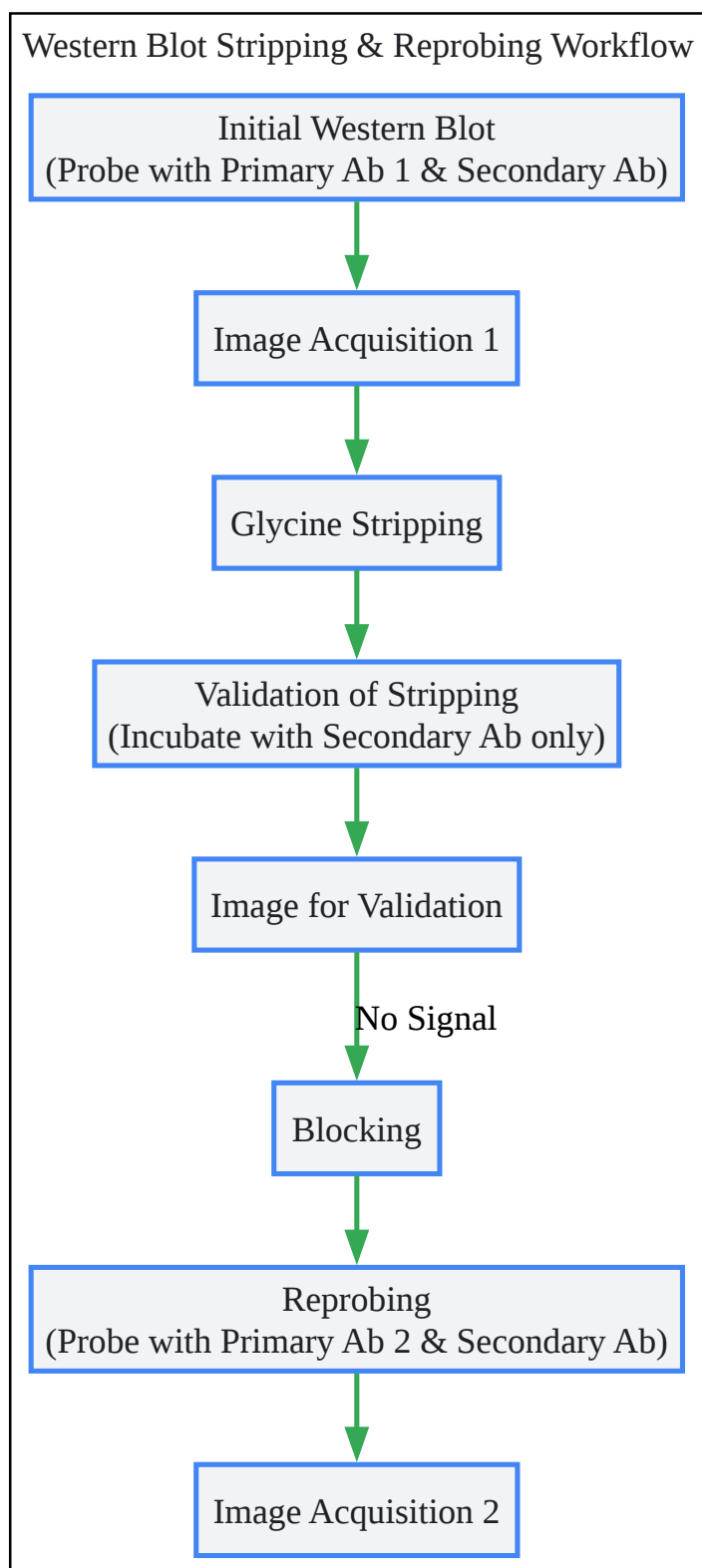
Validation of Stripping Efficiency

After stripping, it is critical to confirm the complete removal of the previous antibodies before reprobing.

- After the final wash of the stripping protocol, block the membrane as you would for a normal Western blot.
- Incubate the membrane with only the secondary antibody used in the initial probing.
- Wash the membrane and apply the chemiluminescent substrate.
- Image the membrane. The absence of any signal indicates successful stripping. If bands are still visible, the stripping was incomplete, and a harsher method or longer incubation time may be required.[\[1\]](#)

Visualizing Experimental Workflows and Signaling Pathways

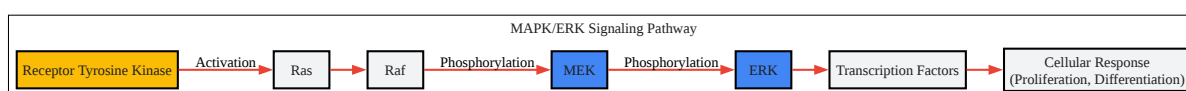
Diagrams are powerful tools for illustrating complex biological processes and experimental procedures. Below are examples of a Western blot stripping and reprobing workflow and a common signaling pathway analyzed by this technique, generated using the DOT language.



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Caption: A flowchart illustrating the key steps in a Western blot stripping and reprobing experiment.

A common application of this technique is the analysis of signaling pathways, where the phosphorylation status of a protein is compared to its total expression level. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a classic example.



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Caption: A simplified diagram of the MAPK/ERK signaling cascade, a frequent subject of Western blot analysis.

Conclusion

Stripping and reprobing Western blot membranes is a valuable technique that, when performed and validated correctly, can significantly enhance research productivity. While glycine-based stripping offers a gentle and effective method for many applications, researchers should be prepared to optimize their protocol and potentially employ harsher methods when necessary. By following the detailed protocols and validation steps outlined in this guide, scientists can confidently utilize this powerful tool to gain deeper insights from their Western blot experiments.

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